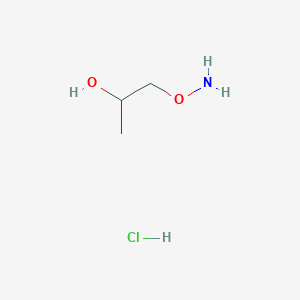

1-(Aminooxy)propan-2-ol hydrochloride

Descripción

Systematic Nomenclature and Molecular Descriptors

This compound is systematically designated under the International Union of Pure and Applied Chemistry nomenclature as 1-aminooxypropan-2-ol hydrochloride. The compound is registered under Chemical Abstracts Service number 950595-72-9 and carries the Molecular Design Limited number MFCD27920818. The molecular formula is established as C₃H₁₀ClNO₂ with a precise molecular weight of 127.57 grams per mole.

The structural representation follows the Simplified Molecular Input Line Entry System notation as CC(O)CON.Cl, indicating the presence of a three-carbon chain with hydroxyl and aminooxy substituents, combined with hydrochloric acid to form the salt. The International Chemical Identifier string is documented as InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H, providing a complete structural description for database registration.

The compound exhibits specific stereochemical properties, with the parent free base existing as enantiomeric forms. The (2S)-enantiomer has been specifically characterized with the InChI key NDJYVTLJWDGQGL-VKHMYHEASA-N. This stereochemical diversity contributes to potential differences in biological activity and physical properties between different enantiomeric forms.

Table 1.1: Fundamental Molecular Descriptors of this compound

Crystallographic and Spectroscopic Analysis

The crystallographic analysis of this compound reveals important structural details about the solid-state organization and molecular geometry. The exact mass has been determined as 127.0400063 Daltons using high-resolution mass spectrometry. The monoisotopic mass corresponds precisely to this value, confirming the molecular composition.

Spectroscopic characterization has been conducted using various analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics. The compound exhibits characteristic chemical shifts that distinguish it from related amino alcohol derivatives. The presence of the aminooxy group creates unique spectroscopic signatures that can be utilized for identification and purity assessment.

Mass spectrometric analysis confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure. The collision cross-section measurements for the (2S)-enantiomer indicate specific values for different adduct ions, including [M+H]⁺ at 92.070606 m/z with a predicted collision cross-section of 116.7 Ų, and [M+Na]⁺ at 114.05255 m/z with 123.6 Ų.

Three-dimensional conformational analysis reveals the spatial arrangement of functional groups and their influence on molecular properties. The aminooxy functionality adopts specific conformations that optimize intramolecular interactions while minimizing steric hindrance. These conformational preferences directly influence the compound's reactivity and binding characteristics.

Table 1.2: Spectroscopic and Physical Characterization Data

Tautomeric and Conformational Dynamics

The tautomeric behavior of this compound involves potential equilibria between different protonation states and conformational arrangements. The aminooxy group can participate in various hydrogen bonding interactions, both intramolecularly and intermolecularly, which influence the overall molecular geometry and stability.

Conformational analysis reveals multiple low-energy conformations accessible at room temperature. The rotation around the carbon-carbon bonds and the orientation of the aminooxy group relative to the hydroxyl function create conformational flexibility. This dynamic behavior influences the compound's interaction with biological targets and its chemical reactivity patterns.

The protonation state of the aminooxy nitrogen significantly affects the electronic distribution and conformational preferences. In the hydrochloride salt form, the protonation pattern is well-defined, but in solution, dynamic equilibria may exist depending on the local environment and solution conditions.

Computational modeling studies have provided insights into the relative energies of different conformational states. The most stable conformations typically involve optimal hydrogen bonding arrangements while minimizing unfavorable steric interactions. These computational predictions align well with experimental observations from spectroscopic studies.

The presence of the chloride counterion in the crystal lattice creates specific intermolecular interactions that stabilize particular conformational arrangements in the solid state. However, in solution, greater conformational freedom is observed, leading to rapid interconversion between accessible conformers.

Comparative Analysis with Isomeric Analogues

The structural comparison with isomeric analogues provides valuable insights into structure-activity relationships and molecular recognition patterns. 1-Aminopropan-2-ol (CAS 78-96-6) represents a closely related analogue where the aminooxy group is replaced by a simple amino function. This structural modification significantly alters the electronic properties and reactivity profile.

1-Aminopropan-2-ol exhibits a molecular formula of C₃H₉NO with a molecular weight of 75.1097 grams per mole. The replacement of the aminooxy group with an amino group reduces the molecular weight by approximately 16 mass units, corresponding to the loss of one oxygen atom. This structural change also affects the hydrogen bonding capacity and overall polarity of the molecule.

The stereochemical properties differ significantly between these analogues. While this compound maintains chirality at the secondary carbon, the electronic environment differs due to the distinct inductive and resonance effects of the aminooxy versus amino substituents. The (R)-(-)-1-aminopropan-2-ol (CAS 2799-16-8) provides a specific stereochemical reference point for comparison.

Spectroscopic differences between these analogues are particularly evident in nuclear magnetic resonance spectroscopy, where the aminooxy group creates distinct chemical shift patterns compared to the amino analogue. These spectroscopic signatures serve as reliable methods for distinguishing between the compounds in analytical applications.

Table 1.3: Comparative Analysis of Structural Analogues

The biological activity profiles of these analogues show interesting variations. Research on ornithine decarboxylase inhibition has demonstrated that aminooxy-containing compounds, such as 1-amino-oxy-3-aminopropane, exhibit potent inhibitory activity through covalent oxime formation with the enzyme cofactor pyridoxal 5-phosphate. This mechanism differs substantially from simple amino alcohol analogues, which typically exhibit competitive inhibition patterns.

The pharmacological properties are significantly influenced by the structural differences between aminooxy and amino functionalities. The aminooxy group can form stable oxime linkages with carbonyl-containing biomolecules, providing a mechanism for irreversible binding and extended biological activity. In contrast, amino analogues typically engage in reversible binding interactions.

Chemical stability comparisons reveal that the aminooxy function generally exhibits greater reactivity toward carbonyl compounds but may show different stability profiles under various chemical conditions. The hydrochloride salt formation enhances the stability of the aminooxy derivative while improving its handling characteristics and solubility properties.

Structure

2D Structure

Propiedades

IUPAC Name |

1-aminooxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYUSDXDWKOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Procedure:

- The reaction can be performed either in an autoclave at elevated temperatures or under reflux at atmospheric pressure.

- The autoclave method typically yields faster conversion, while refluxing extends the reaction time.

Hydrochloride Formation via Acidic Hydrolysis of Methoxy-Substituted Amines

Mechanism:

The process involves hydrolyzing the methoxy group in (S)-1-methoxy-2-propylamine to generate the amino alcohol hydrochloride.

Reaction Pathway:

- Step 1: React (S)-1-methoxy-2-propylamine with excess hydrochloric acid, either in an autoclave or reflux, to facilitate hydrolysis and salt formation.

- Step 2: Distill off excess water and unreacted reagents to isolate the hydrochloride salt.

| Parameter | Details | Reference |

|---|---|---|

| Temperature | >80°C, preferably 135–140°C | |

| Duration | 1–12 hours (autoclave), 30–60 hours (reflux) | |

| Acid Equivalents | 2–5 equivalents of 30–40% HCl |

Work-Up and Purification

Post-reaction, the product is typically purified through:

- Distillation: To remove residual water and solvents, yielding a viscous oil of the hydrochloride salt.

- Recrystallization or Chromatography: To obtain pure crystalline hydrochloride form.

- Azeotropic Distillation: Using high-boiling solvents and azeotrope-forming organic solvents to remove residual water and unreacted starting materials, enhancing purity.

Alternative Synthetic Routes (Research-Driven Approaches)

A. Enamine Catalysis and Nitroso Chemistry

Research indicates the potential for aminooxy compounds via enamine catalysis and nitroso intermediates, involving complex multi-step pathways. For instance, the synthesis of aminooxy ketones from nitrosobenzene and pyrrolidine derivatives suggests a route to aminooxy functionalities, which could be adapted for the target compound.

B. Biological and Microbial Methods

Some data suggest microbial metabolism pathways converting amino alcohols from propionaldehyde and acetaldehyde, but these are less practical for large-scale synthesis of hydrochloride salts.

Data Summary and Comparative Analysis

| Method | Temperature | Reaction Time | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Autoclave Hydrochloric Acid Reaction | 135–140°C | 1–12 hours | Fast, high conversion | High yield, controlled conditions | Requires specialized equipment |

| Reflux Hydrochloric Acid Reaction | Reflux at 100°C | 30–60 hours | Simpler setup | Widely accessible | Longer reaction time, potential for side reactions |

| Azeotropic Distillation | Variable | Variable | Purity enhancement | Removes residual water effectively | Additional solvents and steps needed |

Research Findings and Observations

- The reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid is highly efficient, with complete conversion confirmed via NMR and GC analysis.

- Elevated temperatures (>80°C) in autoclaves significantly reduce reaction times and improve yield.

- The choice of solvent and reaction conditions influences the purity and physical form of the hydrochloride salt.

- The process can be scaled up for industrial production, with process parameters optimized for yield and purity.

Análisis De Reacciones Químicas

1-(Aminooxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reagents used.

Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Aminooxy)propan-2-ol hydrochloride is categorized as an aminooxy compound, characterized by the presence of an aminooxy functional group (-NH-O-) attached to a propanol backbone. Its molecular weight is approximately 127.57 g/mol, and it typically appears as a solid that is soluble in water, making it suitable for various chemical applications .

Biochemical Research Applications

This compound has been extensively studied for its potential as an enzyme inhibitor, particularly in glycosylation processes. It exhibits notable activity against enzymes involved in metabolic pathways, making it a valuable tool in biochemical research. Here are some specific applications:

- Enzyme Inhibition : The compound can inhibit key enzymes such as ornithine decarboxylase (ODC), which plays a critical role in polyamine synthesis. This inhibition can affect cell proliferation and differentiation, making it relevant for cancer research .

- Glycosylation Studies : Its ability to interfere with glycosylation processes allows researchers to study the effects of glycan modifications on protein function and cell signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure enables various chemical reactions:

- Covalent Bond Formation : The aminooxy group can form covalent bonds with biomolecules, facilitating the development of targeted drug delivery systems .

- Synthetic Routes : The compound can be synthesized through several methods, including the reaction of propylene oxide with hydroxylamine under controlled conditions. This versatility allows for tailored synthesis depending on desired purity and yield.

Industrial Applications

This compound is also utilized in the pharmaceutical industry for drug development:

- Drug Design : Its inhibitory properties make it a candidate for designing new therapeutic agents targeting specific metabolic pathways .

- Fine Chemical Production : The compound is employed in producing fine chemicals due to its reactivity and ability to undergo various transformations .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different applications:

Mecanismo De Acción

The mechanism of action of 1-(Aminooxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain functional groups in target molecules, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific application .

Comparación Con Compuestos Similares

Table 1: Key Properties of 1-(Aminooxy)propan-2-ol Hydrochloride and Analogues

Functional Group and Pharmacological Differences

(a) Aminooxy vs. Amino Groups

- This compound contains an aminooxy (-ONH₂) group, which participates in nucleophilic reactions and metal chelation, unlike conventional amino (-NH₂) groups in β-blockers like propranolol . This difference reduces its β-adrenergic receptor binding but enhances its utility in protein crosslinking or oxime formation .

- Propranolol hydrochloride and Nadolol impurities feature isopropylamino or tert-butylamino groups, critical for β-receptor antagonism .

(b) Hydrochloride Salt Impact

- The hydrochloride salt in all listed compounds improves aqueous solubility and stability. However, this compound exhibits superior water solubility compared to bulkier analogues like the bicycloheptane derivative .

Research Findings and Limitations

- Crystallography: Propranolol derivatives adopt a gauche conformation in their side chains, optimizing receptor binding . In contrast, this compound lacks crystallographic data, limiting structural optimization studies .

- Toxicity: Aminooxy compounds may generate reactive oxygen species, necessitating rigorous safety profiling . β-blockers like propranolol are well-characterized but carry risks of bradycardia .

Actividad Biológica

1-(Aminooxy)propan-2-ol hydrochloride, with the molecular formula C₃H₁₀ClNO₂, is a compound recognized for its significant biological activity. This compound, categorized as an aminooxy derivative, has garnered attention due to its potential applications in biochemistry and pharmacology, particularly as an enzyme inhibitor involved in glycosylation processes. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Weight : Approximately 127.57 g/mol

- Solubility : Water-soluble

- Structure : Contains an aminooxy functional group (-NH-O-) attached to a propanol backbone.

This compound exhibits biological activity primarily through its ability to inhibit specific enzymes involved in glycosylation. This inhibition can significantly impact various cellular processes, including:

- Cell Signaling : Disruption of glycosylation can alter receptor functions and downstream signaling pathways.

- Metabolism : Inhibition of glycosylation affects metabolic pathways that are crucial for cell survival and proliferation.

Biological Activities

The compound has been studied for various biological activities, which are summarized in Table 1.

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits glycosylation enzymes affecting cell signaling | |

| Anticancer | Induces apoptosis in cancer cells by modulating key pathways | |

| Anti-inflammatory | Reduces inflammatory cytokines in vitro |

Anticancer Properties

Research indicates that this compound has notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In studies using lipopolysaccharide (LPS)-induced inflammation models, treatment with this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Cell Line Study : A study published in PubMed Central demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent against malignancies.

- Inflammation Model Study : Another investigation assessed its effects on BV2 microglial cells and found that it effectively mitigated inflammation markers, suggesting possible applications in neuroinflammatory conditions.

Applications in Drug Development

The ability of this compound to form covalent bonds with biomolecules enhances its potential applications in drug development. Its unique structure allows for specific modifications of biomolecules, making it valuable in designing targeted therapies.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(Aminooxy)propan-2-ol hydrochloride, and what reaction conditions ensure high yield?

- Methodological Answer : The synthesis typically involves introducing the aminooxy group to a propanol backbone. A common approach is reacting hydroxylamine hydrochloride with epichlorohydrin under controlled alkaline conditions (pH 8–10) to form the intermediate 1-chloro-3-(aminooxy)propan-2-ol, followed by HCl treatment to yield the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show characteristic peaks for the aminooxy group (δ ~3.5 ppm for CH adjacent to O-NH) and the propanol backbone.

- FT-IR : Detect O-H stretching (~3300 cm) and N-O vibrations (~950 cm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H] at m/z 140.05 (CHClNO) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is highly soluble in water and polar solvents (e.g., methanol, ethanol) due to its ionic hydrochloride group. For reactions requiring aprotic conditions, DMF or DMSO may be used. Solubility tests at varying temperatures (20–60°C) are recommended to optimize reaction or crystallization protocols .

Advanced Research Questions

Q. How does the aminooxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The aminooxy (-ONH) group acts as a nucleophile in substitution reactions (e.g., with alkyl halides or carbonyl compounds). Under oxidative conditions (e.g., KMnO), it forms nitroso derivatives, which can be monitored via UV-Vis spectroscopy (λ ~250–300 nm). Control pH to avoid decomposition; neutral to mildly acidic conditions stabilize the aminooxy moiety .

Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in humid environments. Store in desiccators under nitrogen at 2–8°C. For long-term stability, lyophilize and seal in amber vials. Periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) detects degradation products like hydroxylamine or propanol derivatives .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Use high-resolution LC-MS/MS with a HILIC column to separate polar impurities. For example, residual hydroxylamine can be quantified via derivatization with benzaldehyde (forming benzaldoxime) followed by UV detection at 230 nm. ICP-MS detects heavy metal contaminants from synthesis catalysts .

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets or metal ions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the aminooxy group’s electron density and binding affinity. Molecular docking studies (AutoDock Vina) predict interactions with enzymes like aminotransferases or metal ions (e.g., Fe), which are relevant for catalytic or chelation applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.